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gamma-Glu-phe tfa

Solubility Formulation Biochemical Assays

gamma-Glu-Phe TFA (γ-Glutamylphenylalanine trifluoroacetate, CAS 2828432-42-2) is the TFA salt of a dipeptide comprising L-glutamic acid linked via its γ-carboxyl group to the α-amino group of L-phenylalanine. It is an endogenous metabolite arising from glutathione metabolism via γ-glutamyl transpeptidase (GGT, EC 2.3.2.2) activity.

Molecular Formula C16H19F3N2O7
Molecular Weight 408.33 g/mol
Cat. No. B8102921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namegamma-Glu-phe tfa
Molecular FormulaC16H19F3N2O7
Molecular Weight408.33 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)O)NC(=O)CCC(C(=O)O)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C14H18N2O5.C2HF3O2/c15-10(13(18)19)6-7-12(17)16-11(14(20)21)8-9-4-2-1-3-5-9;3-2(4,5)1(6)7/h1-5,10-11H,6-8,15H2,(H,16,17)(H,18,19)(H,20,21);(H,6,7)/t10-,11-;/m0./s1
InChIKeyVCOBIUADQLSCAH-ACMTZBLWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

gamma-Glu-Phe TFA (CAS 2828432-42-2): Structural Identity, Kokumi Activity, and Physicochemical Baseline


gamma-Glu-Phe TFA (γ-Glutamylphenylalanine trifluoroacetate, CAS 2828432-42-2) is the TFA salt of a dipeptide comprising L-glutamic acid linked via its γ-carboxyl group to the α-amino group of L-phenylalanine [1]. It is an endogenous metabolite arising from glutathione metabolism via γ-glutamyl transpeptidase (GGT, EC 2.3.2.2) activity [2]. The compound is synthesized biocatalytically by GGT from Bacillus amyloliquefaciens (GBA) or Aspergillus oryzae (GAO), utilizing glutamine as a γ-glutamyl donor and phenylalanine as acceptor [3]. Critically, γ-Glu-Phe TFA exhibits kokumi taste-enhancing properties—imparting mouthfulness, continuity, and thickness to food matrices—and enhances umami intensity in commercial soy sauce and model chicken broth [3]. The TFA counterion form (C₁₆H₁₉F₃N₂O₇, MW 408.33) confers substantially improved aqueous solubility relative to the free base (CAS 7432-24-8), a key practical consideration for experimental formulation . Structurally, the γ-glutamyl isopeptide bond distinguishes it from conventional α-peptides, rendering it resistant to typical digestive proteases and establishing a unique substrate profile for GGT enzymes [2].

Why Substituting gamma-Glu-Phe TFA with Free Base, Other γ-Glutamyl Dipeptides, or α-Linked Isomers Compromises Experimental Outcomes


gamma-Glu-Phe TFA cannot be generically substituted because three structural features simultaneously govern its biological and physicochemical behavior: (i) the γ-glutamyl isopeptide bond, which dictates GGT substrate recognition kinetics distinct from α-peptide bonds [1]; (ii) the C-terminal phenylalanine residue, whose side chain determines taste profile complexity, CaSR activation potency, and acceptor specificity in GGT-catalyzed transpeptidation—properties not shared by γ-Glu-Tyr, γ-Glu-Met, or γ-Glu-Val [2][3]; and (iii) the TFA counterion, which increases aqueous solubility approximately 5-fold over the free base (250 mg/mL vs. ~45–50 mg/mL), enabling higher-concentration experimental workflows without organic co-solvents . The compound's kokumi and umami-enhancing activity is concentration-dependent; attempts to substitute with the less soluble free base may fail to achieve the effective concentration range (0.78–10 mM) in aqueous assay systems [4]. Furthermore, the stable isotope-labeled analog γ-Glu-(Phe-¹³C₉,¹⁵N) TFA is commercially available for LC-MS/MS quantitation, creating a matched analyte/internal standard pair that would be broken by substituting the salt form .

gamma-Glu-Phe TFA: Quantified Differentiation Evidence Against Closest Analogs and Alternative Forms


Aqueous Solubility: TFA Salt vs. Free Base—~5-Fold Enhancement for High-Concentration Workflows

gamma-Glu-Phe TFA demonstrates substantially higher aqueous solubility compared to the free base form (H-γ-Glu-Phe-OH, CAS 7432-24-8). Vendor-certified solubility data indicate that the TFA salt achieves 250 mg/mL (612.25 mM) in H₂O , whereas the free base reaches only approximately 45–50 mg/mL (~153–170 mM) . This represents an approximately 5-fold solubility advantage for the TFA salt. The enhanced solubility is attributable to the trifluoroacetate counterion, which improves peptide hydration and reduces aggregation in aqueous solution. This differential is critical for experimental designs requiring high compound concentrations without resorting to organic co-solvents that may introduce confounding effects in biological assays.

Solubility Formulation Biochemical Assays

Sensory Complexity: gamma-Glu-Phe vs. gamma-Glu-Tyr—Brothy, Metallic Complexity vs. Simple Sour-Salty Profile

In a direct comparative sensory evaluation of γ-glutamyl dipeptides isolated from Comté cheese, Roudot-Algaron et al. demonstrated that γ-Glu-Phe and γ-Glu-Tyr exhibit qualitatively distinct taste profiles despite their structural similarity [1]. γ-Glu-Phe was characterized as having a 'more intense and complex taste, which was brothy and slightly sour, salty, and metallic,' whereas γ-Glu-Tyr was described simply as 'sour and salty' [1]. The astringent threshold concentration for γ-Glu-Phe was determined at 2.50 mmol/L (mouth-coating sensation) [2]. This sensory complexity differentiates γ-Glu-Phe from other γ-glutamyl dipeptides and makes it uniquely suited for applications where multi-dimensional flavor enhancement (kokumi plus umami plus saltiness enhancement) is desired.

Taste Science Flavor Chemistry Kokumi

GGT Substrate Selectivity: gamma-Glu-Phe Hydrolysis Activity Relative to gamma-Glu-Trp, gamma-Glu-Leu, and GSH

Purified tomato γ-glutamyl transpeptidases (γGTase I and II) exhibit differential hydrolytic activity toward various γ-glutamyl dipeptides, providing a quantitative substrate selectivity profile [1]. At 0.4 mM donor concentration, γ-Glu-Phe showed moderate activity relative to GSH: 46 ± 5% (γGTase I) and 37 ± 7% (γGTase II) [1]. This is substantially lower than γ-Glu-Trp (95 ± 6% / 61 ± 8%) and lower than γ-Glu-Gln (77 ± 5% / 29 ± 8%), but comparable to γ-Glu-Leu (68 ± 10% / 37 ± 6%) [1]. At 2.0 mM, γ-Glu-Phe activity increased to 93 ± 8% (I) and 50 ± 3% (II), while γ-Glu-Trp reached 156 ± 10% (I) and 98 ± 7% (II) [1]. These data establish γ-Glu-Phe as a moderate GGT substrate, distinct from both high-activity substrates (γ-Glu-Trp) and low-activity substrates (γ-Glu-Gly), which has implications for its metabolic stability and for its use as a substrate in GGT activity assays.

Enzymology GGT Substrate Specificity Dipeptide Hydrolysis

Bitter Taste Masking: gamma-Glutamylization of Phenylalanine Produces the Most Pronounced Bitterness Reduction Among Tested Amino Acids

Suzuki et al. systematically compared the effect of γ-glutamylization on the bitterness of several amino acids (Phe, Val, Leu, His) [1]. While all tested amino acids showed reduced bitterness, increased sourness, and improved preference scores upon γ-glutamyl derivatization, the effect was explicitly reported as 'most obvious for Phe, which is an atypical bitter amino acid' [1]. This finding motivated the development of a dedicated enzymatic synthesis protocol for γ-Glu-Phe using bacterial GGT, achieving 140 mM product (70% yield) from 200 mM Gln and 200 mM Phe after 1.5 h at 37°C, pH 10.4 [1]. The corresponding γ-Glu-Val synthesis, by comparison, yielded only 52% under optimized conditions [2]. This established that Phe is the preferred acceptor amino acid for bitterness-masking via γ-glutamylization among the tested panel, making γ-Glu-Phe the most effective derivative for this application.

Bitterness Reduction gamma-Glutamylization Enzymatic Synthesis

Kokumi Threshold Window: ~3-Fold Separation Between Desirable Kokumi and Undesirable Astringent Concentrations

Yang et al. (2017) established that γ-[Glu]ₙ-Phe peptides exhibit a defined concentration window separating their desirable kokumi taste from undesirable astringency [1]. The kokumi threshold concentrations for γ-[Glu]₍ₙ₌₁₋₅₎-Phe ranged from 0.78 to 1.53 mM, while astringent threshold values were 2.5 to 3.92 mM—approximately 3-fold higher [1]. This ~3-fold separation provides a practical working concentration range for flavor formulation: at concentrations below ~2.5 mM, γ-Glu-Phe imparts kokumi (mouthfulness, thickness, continuity) without detectable astringency. At 2.5–10 mM, γ-Glu-Phe additionally activates the calcium-sensing receptor (CaSR) in STC-1 enteroendocrine cells, stimulating secretion of cholecystokinin (CCK) and glucagon-like peptide 1 (GLP-1) [2], demonstrating a concentration-dependent functional bifurcation between sensory and endocrine effects.

Kokumi Sensory Threshold Dose-Response

Stable Isotope-Labeled Analog: γ-Glu-(Phe-¹³C₉,¹⁵N) TFA Enables Matched-Pair LC-MS/MS Quantitation

A stable isotope-labeled analog, γ-Glu-(Phe-¹³C₉,¹⁵N) TFA (CAS not separately assigned; MedChemExpress Cat. HY-101399SA), is commercially available at 99.74% purity . This ¹³C/¹⁵N-labeled form serves as an ideal internal standard for stable isotope dilution LC-MS/MS assays, enabling precise quantitation of endogenous γ-Glu-Phe in biological matrices. Where endogenous γ-Glu-Phe levels have been associated with disease states—including increased levels upon TP53 knockout in HCT116 colon cancer cells (Log₂ FC = 1.06) [1], altered urinary levels in hypertension and phenylketonuria, and serum level changes in prostate cancer [2]—the availability of a matched isotopologue eliminates matrix effect variability and ionization efficiency differences that plague analog-based internal standardization. The labeled analog shares identical chromatographic retention time and ionization efficiency with the analyte, providing superior assay accuracy and reproducibility.

Quantitative Metabolomics LC-MS/MS Stable Isotope Dilution

gamma-Glu-Phe TFA: Evidence-Backed Research and Industrial Application Scenarios


Kokumi-Enhanced Food Product Development and Sensory Optimization

Leveraging the defined kokumi threshold window (0.78–1.53 mM) and the ~3-fold separation from astringent concentrations (2.5–3.92 mM) [1], food scientists can formulate γ-Glu-Phe TFA into soy sauce, broths, cheese analogs, and reduced-sodium products to impart mouthfulness, thickness, and continuity without introducing off-tastes. The TFA salt's 250 mg/mL solubility enables preparation of concentrated stock solutions for direct addition to food matrices, avoiding the dissolution limitations of the free base. The compound's brothy, slightly sour, salty, and metallic taste complexity [2] makes it particularly suitable for savory applications where multi-dimensional flavor enhancement is desired.

GGT Enzymology and γ-Glutamyl Cycle Metabolic Studies

With quantitatively established GGT hydrolysis activity (γGTase I: 46 ± 5% of GSH at 0.4 mM; γGTase II: 37 ± 7%) [1], γ-Glu-Phe TFA serves as a well-characterized substrate for studying γ-glutamyl transpeptidase kinetics, substrate specificity, and inhibitor screening. Its moderate activity profile—distinct from both high-activity substrates (γ-Glu-Trp) and low-activity substrates (γ-Glu-Gly)—makes it useful for detecting subtle changes in enzyme activity. The TFA salt's high solubility enables preparation of concentrated substrate stocks for kinetic assays without DMSO interference. Researchers should note that substituting the free base or other γ-glutamyl dipeptides will yield different activity profiles that cannot be cross-referenced to published tomato GGT data [1].

Quantitative Metabolomics and Cancer Biomarker Research

γ-Glu-Phe levels are modulated in disease states: TP53 knockout increases γ-Glu-Phe concentration in HCT116 colon cancer cells (Log₂ FC = 1.06) [1], and serum/urine level alterations are associated with prostate cancer, hypertension, and phenylketonuria . The commercially available stable isotope-labeled analog γ-Glu-(Phe-¹³C₉,¹⁵N) TFA (99.74% purity) [2] enables development of validated LC-MS/MS methods using stable isotope dilution for absolute quantitation in biological fluids and tissue extracts. This matched analyte/internal standard pair ensures regulatory-compliant bioanalytical method validation critical for translational research and clinical metabolomics.

Calcium-Sensing Receptor (CaSR) Pharmacology and Enteroendocrine Research

At 2.5–10 mM, γ-Glu-Phe TFA activates CaSR in STC-1 enteroendocrine cells, triggering Ca²⁺/CaM/CaMK pathway-mediated secretion of CCK and GLP-1 [1]. This makes γ-Glu-Phe TFA a valuable tool compound for studying CaSR allosteric modulation, gut-brain axis signaling, and incretin hormone regulation. The compound's dual role as both a CaSR agonist and a kokumi-active peptide bridges sensory science and metabolic pharmacology, enabling integrated studies of nutrient sensing. The high solubility TFA salt form is essential here, as achieving 2.5–10 mM in cell culture media would be impractical with the free base's ~45–50 mg/mL solubility limit .

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